3-Iodo-D-tyrosine
Overview
Description
3-Iodo-D-tyrosine is an iodinated derivative of the amino acid tyrosine. It is an intermediate in the synthesis of thyroid hormones and is derived from the iodination of tyrosine at the meta-position of the benzene ring. This compound plays a crucial role in the biosynthesis of thyroid hormones, which are essential for regulating metabolism, growth, and development in humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-D-tyrosine typically involves the iodination of D-tyrosine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of D-tyrosine in the presence of an oxidizing agent such as sodium iodide and hydrogen peroxide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure selective iodination at the meta-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yield and purity. The iodination reaction is followed by purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-D-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diiodotyrosine or other iodinated derivatives.
Reduction: The iodine atom can be reduced to form deiodinated tyrosine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine monochloride are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to replace the iodine atom.
Major Products:
Diiodotyrosine: Formed through further iodination.
Deiodinated Tyrosine: Resulting from reduction reactions.
Substituted Tyrosine Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
3-Iodo-D-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of thyroid hormones and other iodinated compounds.
Biology: It serves as a tool to study the role of iodine in biological systems and the metabolism of thyroid hormones.
Medicine: It is used in the development of diagnostic agents for thyroid function tests and as a potential therapeutic agent for thyroid-related disorders.
Industry: It is employed in the production of radiolabeled compounds for imaging and diagnostic purposes
Mechanism of Action
3-Iodo-D-tyrosine exerts its effects primarily through its role in the synthesis of thyroid hormones. It acts as a substrate for the enzyme thyroid peroxidase, which catalyzes the iodination of tyrosine residues in thyroglobulin. This process leads to the formation of monoiodotyrosine and diiodotyrosine, which are further coupled to produce triiodothyronine (T3) and thyroxine (T4). These hormones regulate various physiological processes, including metabolism, growth, and development .
Comparison with Similar Compounds
3-Iodo-L-tyrosine: Similar in structure but differs in the stereochemistry of the amino acid.
Diiodotyrosine: Contains two iodine atoms on the aromatic ring.
Monoiodotyrosine: Contains one iodine atom on the aromatic ring.
Uniqueness: 3-Iodo-D-tyrosine is unique due to its specific stereochemistry, which influences its biological activity and interaction with enzymes involved in thyroid hormone synthesis. Its role as an intermediate in the production of thyroid hormones distinguishes it from other iodinated tyrosine derivatives .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZMGFTRHFAAM-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701339986 | |
Record name | 3-Iodo-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25799-58-0 | |
Record name | 3-Iodo-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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